molecular formula C20H19ClN2O3S B2975673 6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline CAS No. 867040-27-5

6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline

Cat. No. B2975673
CAS RN: 867040-27-5
M. Wt: 402.89
InChI Key: YPDPBXNGNOXJAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is a quinoline derivative that contains a pyrrolidine moiety, which makes it a unique and interesting molecule to study.

Scientific Research Applications

Fluorescent Probes for Zn(II) Detection

A study by Kimber et al. (2003) elaborates on the synthesis of analogues of Zinquin-related fluorophores, including those with methoxy isomers. These compounds, including 4-methoxy derivatives, exhibit bathochromic shifts in ultraviolet/visible spectra upon Zn(II) addition, indicating potential applications as specific fluorophores for Zn(II) detection. The 4-methoxy compound, in particular, forms a significantly more fluorescent complex with Zn(II), highlighting its utility in biochemical assays for zinc detection Kimber et al., 2003.

Antiplasmodial and Antifungal Activities

Vandekerckhove et al. (2015) synthesized functionalized aminoquinolines via intermediate pyrrolidin-1-yl quinolines, evaluating their antiplasmodial and antifungal activities. These novel quinolines demonstrated moderate potency against Plasmodium falciparum strains and showed promising antifungal activities, suggesting their potential in developing new antimalarial and antifungal therapeutics Vandekerckhove et al., 2015.

Corrosion Inhibition

Quinoline derivatives, including those with methoxy groups, have been identified as effective anticorrosive materials. Verma et al. (2020) reviewed the application of quinoline derivatives in corrosion inhibition, highlighting their ability to form stable chelating complexes with metallic surfaces through coordination bonding. This property makes them suitable for protecting metals against corrosion, particularly in industrial applications Verma et al., 2020.

Synthesis and Photophysics

Bonacorso et al. (2018) reported the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, highlighting their photophysical properties and biomolecular binding capabilities. These compounds, synthesized via Buchwald–Hartwig amination, show strong interactions with ct-DNA, suggesting their potential in the development of new materials for photophysical applications and biomolecular research Bonacorso et al., 2018.

properties

IUPAC Name

6-chloro-3-(4-methoxyphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S/c1-26-15-5-7-16(8-6-15)27(24,25)19-13-22-18-9-4-14(21)12-17(18)20(19)23-10-2-3-11-23/h4-9,12-13H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDPBXNGNOXJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline

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